molecular formula C12H12N2O4S B13490899 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methylsulfanyl-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methylsulfanyl-benzoic acid

Cat. No.: B13490899
M. Wt: 280.30 g/mol
InChI Key: AUMMXYHYAYRJMG-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid: is a complex organic compound that features a benzoic acid core substituted with a diazinane ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of benzoic acid, followed by the introduction of the diazinane ring and the methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the diazinane ring or the benzoic acid moiety, potentially yielding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzoic acid ring or the diazinane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield sulfoxides or sulfones, while reduction of the diazinane ring could produce amines.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.

    2-(methylsulfanyl)benzoic acid: Lacks the diazinane ring, which could affect its overall stability and interaction with biological targets.

    5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, which might influence its solubility and pharmacokinetics.

Uniqueness

The unique combination of the diazinane ring and the methylsulfanyl group on the benzoic acid core distinguishes 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid from other compounds. This structural uniqueness could confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C12H12N2O4S/c1-19-9-3-2-7(6-8(9)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)

InChI Key

AUMMXYHYAYRJMG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O

Origin of Product

United States

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